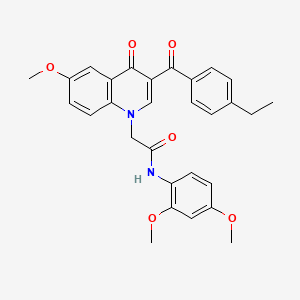
5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-acetyl-4-hydroxy-6-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C20H17F3N4O3S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This chemical compound belongs to a class of molecules that are synthesized and characterized for potential applications in various fields of medicinal chemistry and drug discovery. The synthesis of similar pyrazole- and pyrimidine-based derivatives involves multicomponent reactions, showcasing their versatility in creating pharmacologically interesting scaffolds. Such compounds are investigated for their biological activities, highlighting their candidacy for further drug development processes. Key studies include the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives, which have shown promise for applications in Acquired Immune Deficiency Syndrome (AIDS) chemotherapy and other pharmacological therapies (Ajani et al., 2019).
Anticancer Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their anticancer potential. Notably, pyrazolopyrimidines derivatives have been highlighted for their activity against cancer cell lines, underlining the importance of these molecules in the search for new anticancer agents. These studies demonstrate the synthesis of novel compounds and their evaluation, revealing significant cytotoxic effects against cancer cells, which supports their further investigation as potential anticancer drugs (Rahmouni et al., 2016).
Biological Evaluation for Pharmacological Applications
The exploration of novel pyrazolopyrimidines derivatives extends to their evaluation as anti-inflammatory and antimicrobial agents. Such studies provide insights into the pharmacological potential of these compounds, underscoring their relevance in developing new therapeutic agents. The structure-activity relationship analysis further aids in understanding the molecular basis of their biological activities, facilitating the design of more potent and selective drug candidates (Aggarwal et al., 2014).
properties
IUPAC Name |
5-acetyl-4-hydroxy-6-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S/c1-11(28)15-17(24-18(29)25-19(15,30)20(21,22)23)13-10-27(12-6-3-2-4-7-12)26-16(13)14-8-5-9-31-14/h2-10,15,17,30H,1H3,(H2,24,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNXWODYGPIQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)
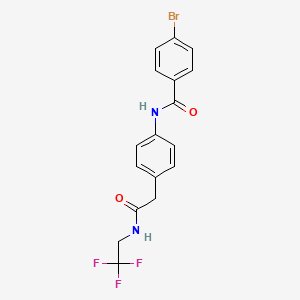
![N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2357823.png)
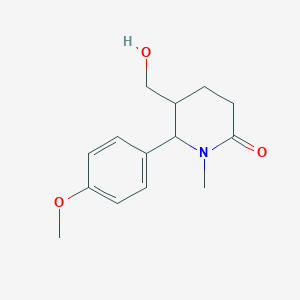


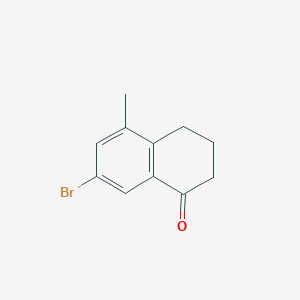
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-fluoropyrimidine](/img/structure/B2357829.png)

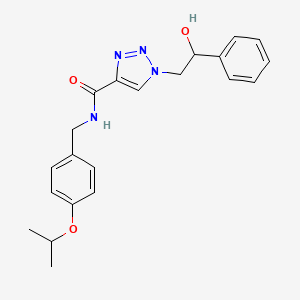
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)
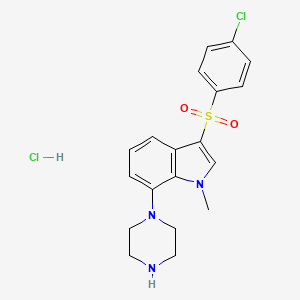
![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)
